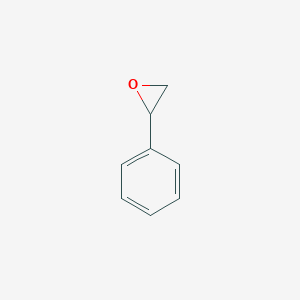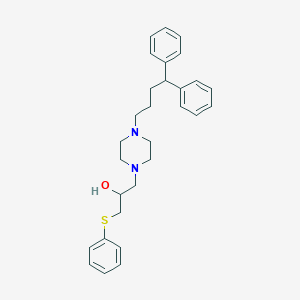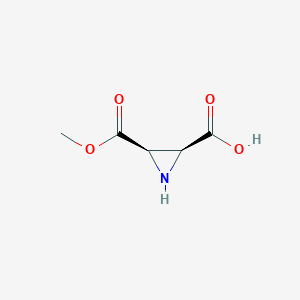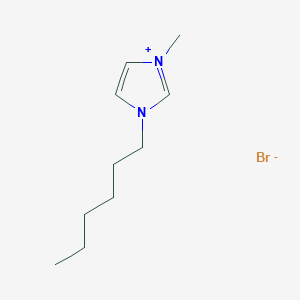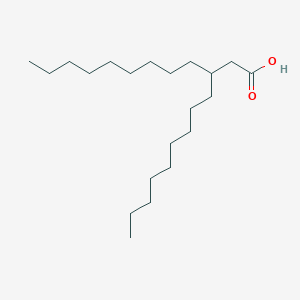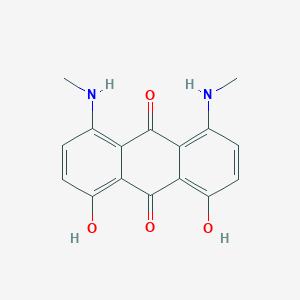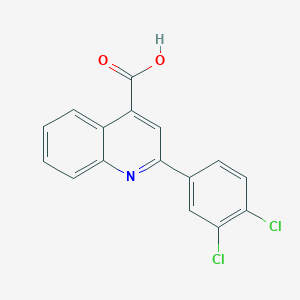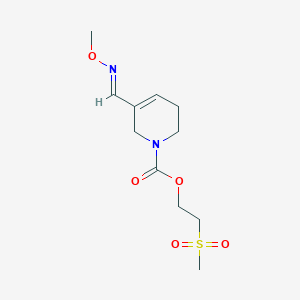
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as Methylsulfonylmethyloxime (MSMO), is a chemical compound used in scientific research for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of MSMO is not fully understood, but it is believed to involve the inhibition of bacterial and fungal growth by disrupting cell membrane integrity. MSMO may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MSMO has low toxicity and does not cause significant damage to cells or tissues. MSMO has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MSMO has been shown to have antioxidant effects by reducing oxidative stress and protecting against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSMO has several advantages for use in lab experiments, including its low toxicity, high purity, and potential antimicrobial and antifungal properties. However, MSMO may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving MSMO. One area of focus could be the development of MSMO-based antimicrobial and antifungal agents for use in clinical settings. Additionally, further research could explore the potential antioxidant and anti-inflammatory effects of MSMO, as well as its potential use in other areas of medicine and biotechnology.
Métodos De Síntesis
MSMO can be synthesized through a multi-step process involving the reaction of 2-chloroethyl methyl sulfone with hydroxylamine hydrochloride, followed by further reactions with pyridine-2,6-dicarboxylic acid and methyl iodide. This method has been reported to yield MSMO with high purity and yield.
Aplicaciones Científicas De Investigación
MSMO has been studied for its potential use as an antimicrobial and antifungal agent. Research has shown that MSMO has antimicrobial activity against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. MSMO has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, MSMO has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
Número CAS |
145071-39-2 |
|---|---|
Nombre del producto |
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C11H18N2O5S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
2-methylsulfonylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O5S/c1-17-12-8-10-4-3-5-13(9-10)11(14)18-6-7-19(2,15)16/h4,8H,3,5-7,9H2,1-2H3/b12-8+ |
Clave InChI |
FEEHXZVTPKDWCI-XYOKQWHBSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-(methylsulfonyl)ethyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



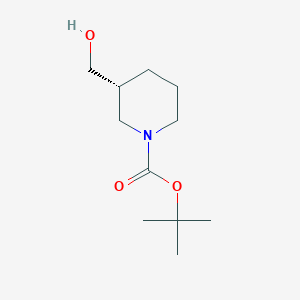
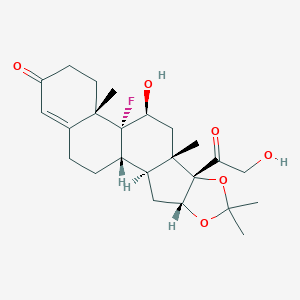
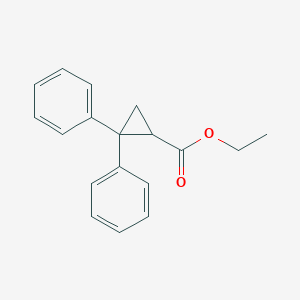
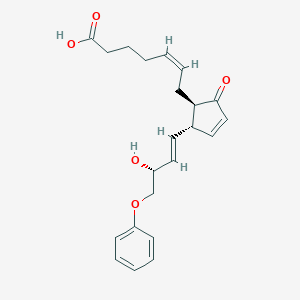
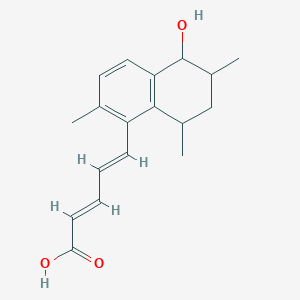
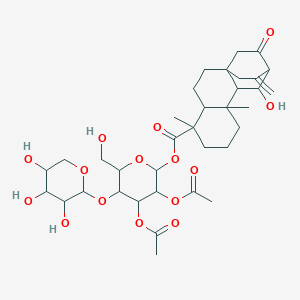
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
